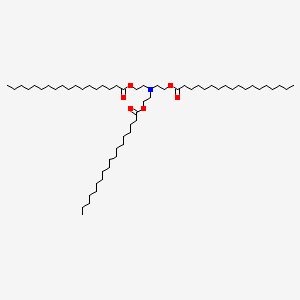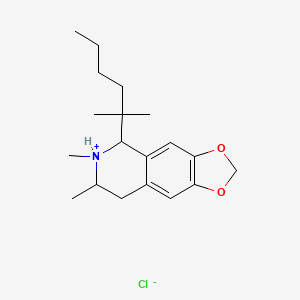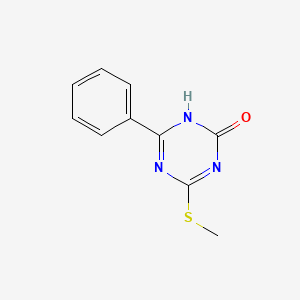
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the 1,3,5-triazine family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
准备方法
The synthesis of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with thiophenol and aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反应分析
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted triazine derivatives with potential biological activities .
科学研究应用
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Medicine: Research has shown that derivatives of this compound possess anticancer, anti-inflammatory, and antiviral properties, highlighting its potential as a therapeutic agent
作用机制
The mechanism of action of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one varies depending on its application. In antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial growth . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell cycle regulation .
相似化合物的比较
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one can be compared with other similar compounds in the 1,3,5-triazine family, such as:
Hexamethylmelamine: Known for its antitumor properties, used clinically to treat lung, breast, and ovarian cancers.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits significant aromatase inhibitory activity and is used in cancer treatment.
4,6-Dichloro-1,3,5-triazine-2-ylamino-benzoic acid: Demonstrates significant antimicrobial activity against various bacterial strains.
The uniqueness of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C10H9N3OS |
|---|---|
分子量 |
219.27 g/mol |
IUPAC 名称 |
4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(11-9(14)13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) |
InChI 键 |
LNZNGZRZPAVAIL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



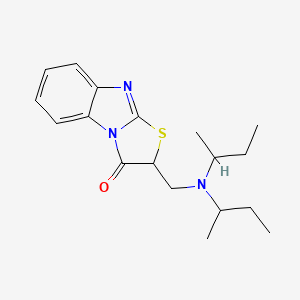
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)
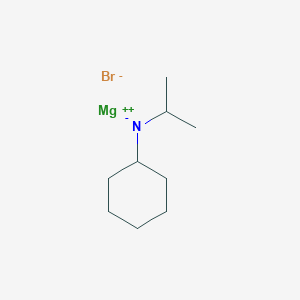

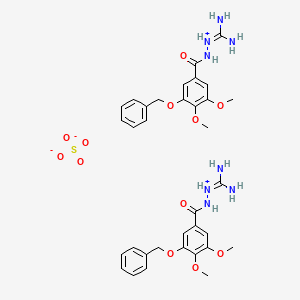
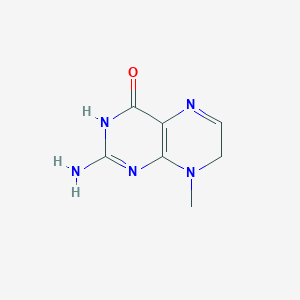

![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
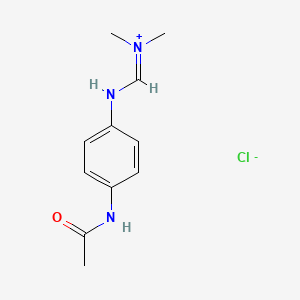
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
